Tauroselcholic acid se-75

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Tauroselcholic acid selenium-75, also known as SeHCAT (Selenium Homocholic Acid Taurine), is a synthetic bile acid analogue specifically designed for use in diagnostic imaging. It comprises a conjugate of taurine and a selenium isotope, Selenium-75, which serves as a gamma-emitting radioactive tracer. This compound does not occur naturally but mimics the physiological behavior of naturally occurring bile acids, such as taurocholic acid. The primary application of tauroselcholic acid selenium-75 is in the assessment of bile acid malabsorption, a condition that can lead to various gastrointestinal disorders.

The chemical structure of tauroselcholic acid selenium-75 allows it to undergo similar metabolic processes as natural bile acids. Upon administration, it is absorbed in the ileum and enters the enterohepatic circulation. The compound's interactions with intestinal microbiota can lead to deconjugation and dehydroxylation, although tauroselcholic acid selenium-75 is reported to be more resistant to these processes compared to its natural counterparts. This stability enhances its utility in diagnostic applications, allowing for accurate tracking of bile acid absorption and retention.

Tauroselcholic acid selenium-75 exhibits biological activity akin to that of natural bile acids. It is primarily absorbed in the terminal ileum and participates in enterohepatic circulation. Studies have shown that approximately 95% of the administered dose is absorbed during each enterohepatic cycle, making it an effective tracer for assessing bile acid pool dynamics. The compound's biological half-life is approximately 2.6 days, with a small fraction being eliminated with a longer half-life of about 62 days .

The synthesis of tauroselcholic acid selenium-75 involves several steps:

- Preparation of Selenium-75: Selenium-74 is irradiated in a nuclear reactor to produce Selenium-75 through a neutron-gamma reaction.

- Chemical Synthesis: The active substance is synthesized as an aqueous solution, incorporating taurine and other components to form the final compound.

- Purification and Formulation: The synthesized compound undergoes purification processes before being encapsulated into hard gelatin capsules containing 370 kBq (10 µCi) of the active substance .

The primary application of tauroselcholic acid selenium-75 is in clinical diagnostics for evaluating bile acid malabsorption. It is used in SeHCAT tests, which measure the retention of this radiopharmaceutical in the body over time using gamma cameras. This test helps diagnose conditions such as chronic diarrhea and other gastrointestinal disorders linked to bile salt malabsorption . The ability to track this compound allows healthcare professionals to assess the functionality of the enterohepatic circulation effectively.

Interaction studies involving tauroselcholic acid selenium-75 have focused on its absorption dynamics and resistance to microbial degradation compared to natural bile acids. Research indicates that SeHCAT is significantly more resistant to bacterial dehydroxylation and deconjugation than traditional bile acids like taurocholic acid. This property makes it particularly useful for diagnostic purposes since it maintains its integrity throughout the digestive process .

Several compounds share structural similarities with tauroselcholic acid selenium-75, primarily other bile acids and their analogues. Here are some notable comparisons:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Taurocholic Acid | Natural Bile Acid | Naturally occurring; widely studied; less stable in microbial environments compared to SeHCAT |

| Glycocholic Acid | Natural Bile Acid | Conjugated with glycine; similar absorption properties but less effective for diagnostic imaging |

| Chenodeoxycholic Acid | Natural Bile Acid | Major role in lipid digestion; different metabolic pathways compared to SeHCAT |

| Ursodeoxycholic Acid | Natural Bile Acid | Used therapeutically for liver diseases; distinct pharmacological effects from SeHCAT |

Tauroselcholic acid selenium-75 stands out due to its incorporation of Selenium-75, which allows for precise tracking via gamma imaging, making it invaluable in clinical diagnostics for assessing bile acid malabsorption .

Molecular Structure and International Union of Pure and Applied Chemistry Nomenclature

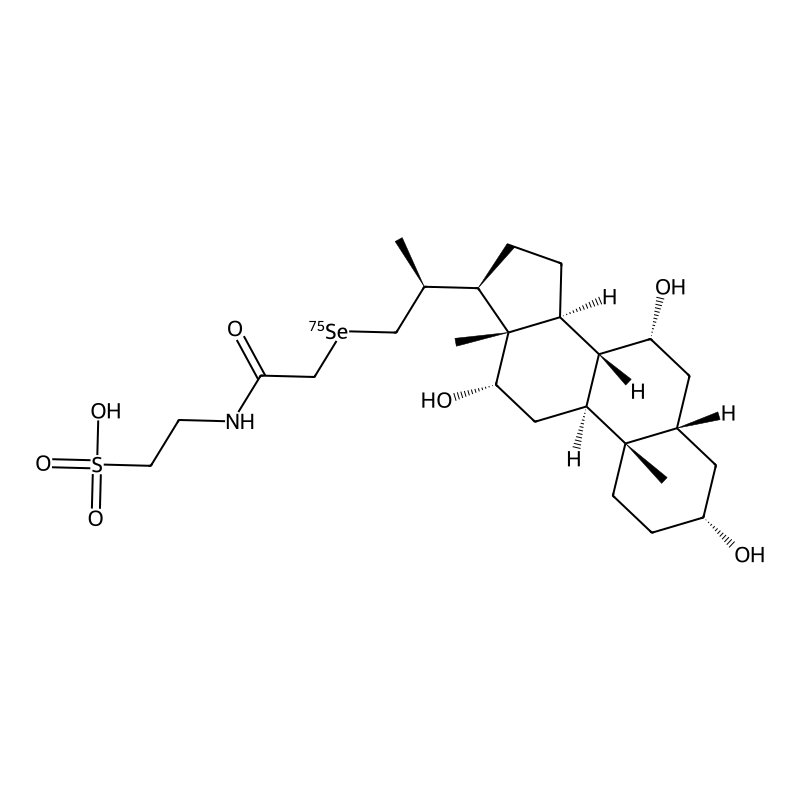

Tauroselcholic acid selenium-75 represents a synthetic bile acid analogue specifically designed for diagnostic radiopharmaceutical applications [1]. The compound possesses the molecular formula C₂₆H₄₅NO₇SSe and is characterized by its incorporation of the radioactive selenium-75 isotope within its molecular framework [2] [3]. The complete International Union of Pure and Applied Chemistry systematic name for this compound is 2-[[2-(2S)-2-[(3R,5S,7R,8R,9S,10S,12S,13S,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]propylselanylacetyl]amino]ethanesulfonic acid [1] [2].

The molecular architecture consists of a steroid backbone derived from cholic acid, conjugated with taurine through an amide linkage, and modified with a selenium-containing side chain [5]. The selenium-75 isotope is specifically incorporated at position 23 of the steroid side chain, replacing the terminal methyl group found in natural bile acids [6] [7]. This structural modification creates a radiopharmaceutical that maintains the physiological behavior of natural bile acids while enabling gamma-ray detection for diagnostic purposes [8] [9].

The compound is also known by several alternative nomenclatures including selenium (75Se) tauroselcholic acid, 23-seleno-25-homotaurocholic acid, and SeHCAT [1] [10]. The Chemical Abstracts Service registry number for this compound is 75018-70-1, with the unique ingredient identifier XK88N6ZJHP [2] [5].

Stereochemical Configuration and Absolute Stereochemistry

The stereochemical configuration of tauroselcholic acid selenium-75 demonstrates absolute stereochemistry with eleven defined stereocenters out of eleven possible chiral centers [2] [8]. The compound maintains the characteristic steroid ring system stereochemistry found in natural bile acids, with specific alpha and beta configurations at critical positions [17] [28].

The steroid nucleus exhibits the classic trans-fusion arrangement typical of bile acids, with the A/B, B/C, and C/D rings maintaining their natural conformational preferences [28] [32]. At position C-3, the hydroxyl group adopts the 3α-configuration (R-configuration), which is essential for biological activity [14] [17]. The C-7 position similarly maintains the 7α-hydroxyl configuration (R-configuration), while the C-12 position exhibits the 12α-hydroxyl arrangement (S-configuration) [26] [28].

| Position | Configuration | Functional Group |

|---|---|---|

| C-3 | R (3α-OH) | Hydroxyl |

| C-5 | S (5β-H) | Hydrogen |

| C-7 | R (7α-OH) | Hydroxyl |

| C-8 | R (8β-H) | Hydrogen |

| C-9 | S (9α-H) | Hydrogen |

| C-10 | S (10β-Me) | Methyl |

| C-12 | S (12α-OH) | Hydroxyl |

| C-13 | S (13β-Me) | Methyl |

| C-14 | S (14α-H) | Hydrogen |

| C-17 | R (17β-side chain) | Side chain |

| C-20 | S (20S-Me) | Methyl |

The side chain configuration at C-17 maintains the natural 17β-orientation, with the taurine conjugation occurring through an amide bond formation between the carboxyl group and the amino group of taurine [15] [16]. The selenium substitution occurs at the terminal position of the side chain, specifically replacing the methyl group that would normally terminate the cholanic acid backbone [6] [11].

The absolute stereochemistry is critical for the compound's biological activity, as the specific three-dimensional arrangement enables recognition by bile acid transporters and maintains the physiological behavior necessary for diagnostic applications [13] [30]. Nuclear Overhauser effect spectroscopy studies have confirmed the stereochemical assignments, particularly for the hydroxyl group orientations at positions C-3, C-7, and C-12 [31] [33].

Physical Properties

Molecular Weight and Formula (C₂₆H₄₅NO₇SSe)

Tauroselcholic acid selenium-75 exhibits a molecular weight of 590.626 g/mol, calculated based on the incorporation of the selenium-75 isotope [2] [3]. The molecular formula C₂₆H₄₅NO₇SSe reflects the presence of 26 carbon atoms, 45 hydrogen atoms, one nitrogen atom, seven oxygen atoms, one sulfur atom, and one selenium atom [1] [11]. This molecular weight represents an increase of approximately 75 g/mol compared to natural taurocholic acid, which has a molecular weight of 515.71 g/mol [14] [15].

| Property | Value |

|---|---|

| Molecular Formula | C₂₆H₄₅NO₇SSe |

| Molecular Weight (g/mol) | 590.626 |

| Exact Mass | 595.208196 |

| Monoisotopic Mass | 590.21365 |

| Charge State | 0 |

The exact mass calculation accounts for the specific isotopic composition, including the selenium-75 isotope which has an atomic mass of 74.92 atomic mass units [35] [36]. The compound maintains a neutral charge state under physiological conditions, though it can exist in ionized forms depending on the pH environment [12] [16].

The molecular composition includes functional groups characteristic of bile acids: three hydroxyl groups on the steroid backbone, a sulfonate group from the taurine moiety, an amide linkage, and the selenium-containing side chain modification [1] [14]. The presence of the selenium atom significantly increases the molecular density and affects the compound's physical behavior compared to natural bile acids [18] [21].

Spectroscopic Characteristics

The spectroscopic properties of tauroselcholic acid selenium-75 are characterized by several distinctive features that reflect both its steroid backbone and selenium incorporation [22] [23]. Nuclear magnetic resonance spectroscopy reveals complex spectra due to the multiple chiral centers and overlapping signals characteristic of bile acid structures [26] [23].

Proton nuclear magnetic resonance spectroscopy shows characteristic steroid proton patterns, with methyl groups appearing as singlets in the upfield region and hydroxyl-bearing carbons producing distinctive multipicity patterns [23] [26]. The selenium substitution introduces additional complexity to the spectra, particularly affecting the chemical shifts of protons in the side chain region [18] [21].

Carbon-13 nuclear magnetic resonance spectroscopy demonstrates the presence of 26 carbon signals, including carbonyl carbons from the amide linkage and various methine and methylene carbons characteristic of the steroid framework [11] [26]. The selenium atom's influence on neighboring carbon atoms creates distinctive chemical shift patterns that can be used for structural confirmation [21] [42].

Mass spectrometry characterization reveals the molecular ion at m/z 591.22148 for the protonated species [M+H]⁺, with characteristic fragmentation patterns that include loss of the taurine moiety and selenium-containing fragments [3] [25]. The selenium isotope pattern provides distinctive mass spectral signatures that enable unambiguous identification [25] [38].

Gamma-ray spectroscopy represents a unique spectroscopic characteristic due to the selenium-75 incorporation [36] [38]. The compound exhibits characteristic gamma emissions at 136.0 keV (58.9% intensity), 264.7 keV (59.0% intensity), and 400.7 keV (11.4% intensity), which enable its detection and quantification in biological systems [37] [41].

Structural Homology with Natural Bile Acids

Comparison with Taurocholic Acid

Tauroselcholic acid selenium-75 demonstrates remarkable structural homology with natural taurocholic acid, maintaining the essential molecular features required for physiological bile acid function [9] [13]. Both compounds share the identical steroid backbone derived from cholic acid, featuring the characteristic 3α,7α,12α-trihydroxy-5β-cholane structure that defines primary bile acids [14] [17].

The taurine conjugation pattern remains identical between the two compounds, with the amide bond formation occurring at the same position on the steroid side chain [15] [16]. This structural conservation ensures that the synthetic analogue retains the surface-active properties and transport characteristics of the natural bile acid [13] [20].

| Property | Tauroselcholic Acid Se-75 | Taurocholic Acid |

|---|---|---|

| Molecular Formula | C₂₆H₄₅NO₇SSe | C₂₆H₄₅NO₇S |

| Molecular Weight (g/mol) | 590.626 | 515.71 |

| Steroid Backbone | 3α,7α,12α-trihydroxy-5β-cholane | 3α,7α,12α-trihydroxy-5β-cholane |

| Conjugation | Taurine | Taurine |

| Biological Half-life (days) | 2.6 ± 0.7 | 2.3-2.6 |

| Transport Recognition | Bile acid transporters | Bile acid transporters |

The primary structural difference lies in the terminal modification of the side chain, where selenium-75 replaces the natural terminal methyl group [6] [10]. This substitution increases the molecular weight by approximately 15% while maintaining the overall three-dimensional structure and hydrophobic-hydrophilic balance essential for bile acid function [12].

Pharmacokinetic studies demonstrate that tauroselcholic acid selenium-75 exhibits absorption kinetics virtually identical to taurocholic acid, with approximately 95% absorption during each enterohepatic cycle [9] [13]. The biological half-life of 2.6 ± 0.7 days closely matches that of natural taurocholic acid, indicating preserved metabolic recognition and processing [13] [9].

Selenium Substitution Effects on Molecular Behavior

The incorporation of selenium-75 into the bile acid structure produces several distinct effects on molecular behavior while preserving essential biological functions [18] [21]. Selenium substitution enhances the compound's resistance to bacterial deconjugation and dehydroxylation processes compared to natural bile acids [9]. This increased stability results from the altered electronic properties of the selenium-containing side chain [18] [42].

The selenium atom's larger atomic radius and different electronegativity compared to carbon create subtle but significant changes in molecular geometry and electron distribution [39] [42]. These modifications affect intermolecular interactions and molecular packing arrangements, potentially influencing the compound's aggregation behavior and membrane interactions [21] [42].

Nuclear properties of selenium-75 enable unique detection capabilities through gamma-ray emission, with principal energies at 136 keV and 265 keV providing excellent imaging characteristics [36] [38]. The 119.78-day physical half-life of selenium-75 offers practical advantages for clinical applications, being sufficiently long for diagnostic procedures while minimizing long-term radiation exposure [35] [41].

Electronic structure calculations indicate that selenium substitution increases the localization of molecular orbitals in the side chain region, potentially affecting charge distribution and reactivity patterns [39] [18]. These electronic effects contribute to the compound's enhanced stability against enzymatic degradation while maintaining recognition by bile acid transport proteins [30].

The selenium substitution also influences the compound's spectroscopic properties, creating distinctive signatures in mass spectrometry and nuclear magnetic resonance spectroscopy that enable precise analytical characterization [21] [25]. These unique spectroscopic features facilitate quality control and structural verification during pharmaceutical production [7] [41].

Selenium-75 Nuclear Properties

Selenium-75 is a radioisotope of selenium with atomic number 34, mass number 75, and neutron number 41 [1] [2]. The nucleus exhibits a nuclear spin of 5/2+ and possesses specific nuclear characteristics that make it suitable for medical and industrial applications [3].

The isotope has a precisely determined half-life of 119.78 ± 0.05 days (approximately 120 days), with a decay constant of 6.6978 × 10⁻⁸ s⁻¹ [1] [2] [3]. This relatively long half-life provides practical advantages for radiopharmaceutical applications, allowing sufficient time for synthesis, quality control, distribution, and clinical use [4] [5].

Selenium-75 undergoes radioactive decay exclusively through electron capture (100%) to produce stable arsenic-75, with a total decay energy of 863.6 ± 0.8 kiloelectron volts [1] [2] [6]. The specific activity of selenium-75 is 5.37 × 10¹⁴ becquerels per gram, indicating high radioactive concentration per unit mass [7] [3].

The nuclear properties of selenium-75 are summarized in the following table:

| Property | Value |

|---|---|

| Atomic number (Z) | 34 |

| Mass number (A) | 75 |

| Neutron number (N) | 41 |

| Nuclear spin | 5/2+ |

| Half-life (days) | 119.78 ± 0.05 |

| Decay mode | Electron capture (100%) |

| Decay constant (1/s) | 6.6978 × 10⁻⁸ |

| Specific activity (Bq/g) | 5.37 × 10¹⁴ |

| Daughter nuclide | Arsenic-75 (stable) |

| Decay energy (keV) | 863.6 ± 0.8 |

Decay Mechanisms and Half-life (118-120 days)

Selenium-75 undergoes radioactive decay through a single mechanism: electron capture, which occurs in 100% of all disintegrations [1] [2]. During electron capture, an orbital electron is captured by the nucleus, converting a proton to a neutron and producing a stable arsenic-75 nucleus [6].

The decay process involves electron capture from various atomic shells, with the majority occurring through capture from the K-shell (approximately 88%) [1]. The electron capture transitions have been precisely characterized, with the primary transition having an energy of 462.9 kiloelectron volts and accounting for 94.5% of all electron capture events [1].

The half-life of selenium-75 has been consistently measured across multiple studies, with values ranging from 118 to 120 days [8] [4] [7] [9]. The most precise determination gives a half-life of 119.78 ± 0.05 days, which corresponds to approximately 1.0349 × 10⁷ seconds [2] [3]. This half-life value has been validated through multiple independent measurements using various analytical techniques [6].

The decay kinetics follow first-order kinetics, with the activity decreasing exponentially according to the equation A(t) = A₀ e^(-λt), where λ is the decay constant [10]. The relatively long half-life provides practical advantages for clinical applications, allowing adequate time for radiopharmaceutical preparation, quality control, transportation, and patient administration [4] [5].

Physical decay correction factors have been established for selenium-75, with retention fractions calculated at various time intervals. For example, after 50 days, approximately 74.9% of the original activity remains, and after 100 days, approximately 56.1% remains [8] [10].

Gamma Emission Spectrum Analysis (0.136 MeV and 0.265 MeV)

The gamma emission spectrum of selenium-75 is characterized by multiple gamma rays emitted following electron capture [1] [11] [10]. The most prominent gamma emissions occur at 0.136 megaelectron volts (136 kiloelectron volts) and 0.265 megaelectron volts (265 kiloelectron volts), which represent the principal photon energies used for detection and imaging [8] [4] [12].

The 136 kiloelectron volt gamma ray, designated as the γ5,2(As) transition, has an emission intensity of 59.2% per disintegration [1] [11]. This energy represents the most abundant gamma emission and is commonly used as the primary detection window for gamma camera imaging [4] [12].

The 265 kiloelectron volt gamma ray, designated as the γ2,1(As) transition, has an emission intensity of 58.9% per disintegration [1] [11]. This energy provides the second most abundant gamma emission and is frequently used in dual-energy detection protocols [12].

Additional significant gamma emissions include:

- 279.5 kiloelectron volts (25.02% intensity)

- 121.1 kiloelectron volts (17.20% intensity)

- 400.6 kiloelectron volts (11.41% intensity)

- 96.7 kiloelectron volts (3.45% intensity) [1] [11]

The gamma emission spectrum data is presented in the following table:

| Energy (keV) | Intensity (%) | Transition |

|---|---|---|

| 136.0001 | 59.2 | γ5,2(As) |

| 264.6576 | 58.9 | γ2,1(As) |

| 279.5422 | 25.02 | γ3,1(As) |

| 121.1155 | 17.20 | γ5,3(As) |

| 400.6572 | 11.41 | γ1,0(As) |

| 96.7340 | 3.45 | γ5,4(As) |

| 66.0518 | 1.111 | γ2,1(As) |

| 198.6060 | 1.496 | γ6,2(As) |

| 303.9236 | 1.315 | γ8,4(As) |

The gamma ray energies are relatively low compared to other radioisotopes used in nuclear medicine, providing advantages in terms of radiation protection and detector efficiency [13] [14]. The abundance-weighted average of the gamma ray energies is approximately 200 kiloelectron volts, which contributes to the favorable dosimetric characteristics of selenium-75 [12].

Radiation Detection Methodologies

Gamma Camera Technology Applications

Gamma camera technology represents the primary detection methodology for selenium-75 applications, particularly for whole-body imaging and retention measurements [12] [15]. Modern gamma cameras utilize sodium iodide (thallium-activated) scintillation detectors equipped with medium-energy collimators to optimize detection efficiency for selenium-75 gamma rays [12].

The gamma camera detection protocol typically employs multiple energy windows to maximize sensitivity and minimize scatter radiation. The standard configuration uses energy windows centered at 136 ± 10% kiloelectron volts and 265 ± 12.5% kiloelectron volts, which correspond to the two most abundant gamma emissions [12]. Some protocols additionally include a 280 ± 20% kiloelectron volt window to capture the 279.5 kiloelectron volt emission [12].

Dual-head gamma cameras provide optimal imaging geometry, with detector heads positioned at 180 degrees to obtain simultaneous anterior and posterior views [12] [15]. This configuration enables geometric mean calculations that compensate for tissue attenuation and improve quantification accuracy [12].

Image acquisition parameters are typically configured with a 256 × 1024 pixel matrix, with each pixel measuring 5.76 square millimeters [12]. Whole-body scanning is performed at a speed of 5 centimeters per minute, resulting in total acquisition times of approximately 45 minutes [12].

Advanced gamma camera systems incorporate computed tomography capabilities for attenuation correction, using X-ray scout images to generate attenuation maps specific to selenium-75 photon energies [12]. The attenuation correction process accounts for the abundance-weighted average of the attenuation coefficients for 136, 265, and 280 kiloelectron volt photons [12].

Whole-body Retention Measurement Techniques

Whole-body retention measurement techniques for selenium-75 utilize specialized detection systems designed to quantify total body radioactivity over time [16] [17] [18]. These methodologies are essential for assessing the kinetics of selenium-75 labeled compounds and calculating biokinetic parameters [16].

The standard whole-body counting technique employs uncollimated gamma cameras positioned at a patient-scanner distance of 90 centimeters [16]. Measurements are obtained in both anterior-posterior and posterior-anterior views, with the geometric mean calculation used to compensate for depth-dependent attenuation [16].

Whole-body retention measurements are typically performed according to the following protocol:

- Initial measurement 3-4 hours after administration

- Daily measurements for 4-7 days

- Extended measurements at 7-day intervals when required [16] [17]

The detection system utilizes energy windows optimized for selenium-75 gamma emissions, typically including the 280 kiloelectron volt peak with a 20% window and an integral setup with a threshold of approximately 50 kiloelectron volts [16]. This configuration ensures detection of all major gamma emissions while minimizing background interference [16].

Whole-body retention data is analyzed using exponential decay models to determine retention half-lives and biokinetic parameters [16] [17]. The standard calculation employs the equation: retention (%) = 100 × e^(-k(t-t₀)), where k is the biological elimination constant and t₀ is the equilibrium time [16].

Small-animal whole-body counters utilize horizontally opposed sodium iodide (thallium-activated) scintillation detectors contained within lead-shielded chambers [19]. The detector spacing is adjustable to accommodate different specimen sizes while maintaining optimal counting geometry [19].

Radiation Dosimetry Principles

Radiation dosimetry for selenium-75 involves the calculation of absorbed dose from both photon and electron emissions [3] [20]. The dosimetric approach follows established methodologies for internal dosimetry, considering the specific decay characteristics and biokinetic behavior of selenium-75 compounds [21] [3].

The fundamental dosimetric parameters for selenium-75 include a mean electron energy of 0.01444 megaelectron volts and a mean photon energy of 0.38898 megaelectron volts [3]. These values reflect the contributions from Auger electrons, conversion electrons, and characteristic X-rays produced during the electron capture process [3].

The air kerma rate constant for selenium-75 is 4.246 × 10⁻¹⁷ gray·square meters per becquerel·second, which represents the kerma rate in air at one meter distance per unit activity [3]. This parameter is essential for external dose calculations and radiation protection assessments [13].

The gamma ray constant, expressed as 56 microsieverts per hour per gigabecquerel at one meter distance, provides a practical parameter for radiation protection calculations [13]. This value is significantly lower than higher-energy radionuclides such as cobalt-60 (305 microsieverts per hour per gigabecquerel), reflecting the lower photon energies of selenium-75 [13].

Internal dosimetry calculations utilize the equilibrium dose constant for weakly-penetrating radiations, which is 2.314 × 10⁻¹⁵ gray·kilogram per becquerel·second for selenium-75 [3]. This parameter accounts for the local energy deposition from electrons and Auger electrons within the source organ [3].

The dosimetric constants for selenium-75 are summarized in the following table:

| Parameter | Value |

|---|---|

| Mean electron energy (MeV) | 0.01444 |

| Mean photon energy (MeV) | 0.38898 |

| Air kerma rate constant (Gy·m²/Bq·s) | 4.246 × 10⁻¹⁷ |

| Gamma ray constant (μSv/h per GBq at 1m) | 56 |

| Exposure rate at 1m (mR/h per mCi) | 0.2 |

| Equilibrium dose constant for electrons (Gy·kg/Bq·s) | 2.314 × 10⁻¹⁵ |

| Half-value layer in lead (mm) | 1.6 (HVL₁), 1.5 (HVL₂) |

| Tenth-value layer in lead (mm) | 5.4 (TVL₁), 7.2 (TVL₂) |

Shielding calculations for selenium-75 utilize half-value layers and tenth-value layers in various materials [13]. The half-value layer in lead is 1.6 millimeters for the first half-value layer and 1.5 millimeters for subsequent layers, reflecting the polyenergetic nature of the gamma emission spectrum [13].